4-Benzoyl-1-butyl-5-phenyl-1H-pyrrole-2,3-dione
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Overview
Description
4-Benzoyl-1-butyl-5-phenyl-1H-pyrrole-2,3-dione is a heterocyclic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of benzoyl and phenyl groups attached to the pyrrole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1-butyl-5-phenyl-1H-pyrrole-2,3-dione can be achieved through various synthetic routes. One common method involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with amines in the presence of a catalyst such as iron(III) chloride . Another method involves the cyclization of α,β-unsaturated carbonyl compounds with amines under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-1-butyl-5-phenyl-1H-pyrrole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon to yield reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, acyl chlorides, iron(III) chloride as a catalyst.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: N-substituted pyrroles.
Scientific Research Applications
4-Benzoyl-1-butyl-5-phenyl-1H-pyrrole-2,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Benzoyl-1-butyl-5-phenyl-1H-pyrrole-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a pyrazole ring instead of a pyrrole ring.
4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid: Contains a pyridine ring fused to the pyrrole ring.
Uniqueness
4-Benzoyl-1-butyl-5-phenyl-1H-pyrrole-2,3-dione is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both benzoyl and phenyl groups enhances its potential for diverse applications in various fields.
Properties
CAS No. |
61350-47-8 |
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Molecular Formula |
C21H19NO3 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-benzoyl-1-butyl-5-phenylpyrrole-2,3-dione |
InChI |
InChI=1S/C21H19NO3/c1-2-3-14-22-18(15-10-6-4-7-11-15)17(20(24)21(22)25)19(23)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 |
InChI Key |
WMQHHGMOLCVCMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(=O)C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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